

Spectroscopic Profile of 2-Hydroxy-2-phenylpropanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylpropanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-2-phenylpropanenitrile** (also known as acetophenone cyanohydrin). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of confirmed physical properties and, for comparative purposes, detailed spectroscopic data of its isomer, 3-hydroxy-2-phenylpropanenitrile. This guide also includes detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are standard techniques for the structural elucidation and characterization of organic molecules.

Physicochemical Properties

Basic physicochemical properties of **2-Hydroxy-2-phenylpropanenitrile** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO	
Molecular Weight	147.177 g/mol	
InChIKey	NGLPDXCYIUHTNP-UHFFFAOYSA-N	
SMILES	CC(O)(C#N)C1=CC=CC=C1	

Spectroscopic Data

While a complete set of experimental spectra for **2-Hydroxy-2-phenylpropanenitrile** is not readily available in the public domain, a GC-MS spectrum of its enantiomer, (2R)-2-hydroxy-2-phenyl-propanenitrile, has been referenced. For a detailed comparative analysis, the following tables summarize the available spectroscopic data for the related isomer, 3-hydroxy-2-phenylpropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ^1H NMR Data of 3-hydroxy-2-phenylpropanenitrile

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.46 - 7.35	m	5H	Aromatic protons
5.03	t	1H	CH-OH
3.71	br s	1H	OH
2.69	d	2H	CH ₂

Solvent: CDCl_3 , Frequency: 500 MHz

Table 2: ^{13}C NMR Data of 3-hydroxy-2-phenylpropanenitrile

Chemical Shift (δ , ppm)	Assignment
142.6	Aromatic C (quaternary)
128.6	Aromatic CH
128.3	Aromatic CH
125.1	Aromatic CH
118.3	CN (Nitrile)
70.4	CH-OH
23.7	CH ₂

Solvent: CDCl₃, Frequency: 125 MHz

Infrared (IR) Spectroscopy Data

Table 3: IR Data of 3-hydroxy-2-phenylpropanenitrile

Wavenumber (cm ⁻¹)	Functional Group Assignment
3431 - 3072 (broad)	O-H stretch
2923	C-H stretch (aliphatic)
2243	C≡N stretch (nitrile)
1511, 1223, 1058	C-O stretch, C-C stretch, etc. (fingerprint region)

Sample Preparation: KBr disk

Mass Spectrometry (MS) Data

A reference to a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for (2R)-2-hydroxy-2-phenyl-propanenitrile exists, though the detailed fragmentation pattern is not provided in the available search results. For a typical electron ionization (EI) mass spectrum of a compound with this structure, the molecular ion peak (M⁺) would be expected at m/z = 147.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are based on standard laboratory practices for the spectroscopic analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified **2-Hydroxy-2-phenylpropanenitrile** sample for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
 - Spectral Width: -2 to 12 ppm.

- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Spectral Width: 0 to 220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal.
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid **2-Hydroxy-2-phenylpropanenitrile** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrument Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

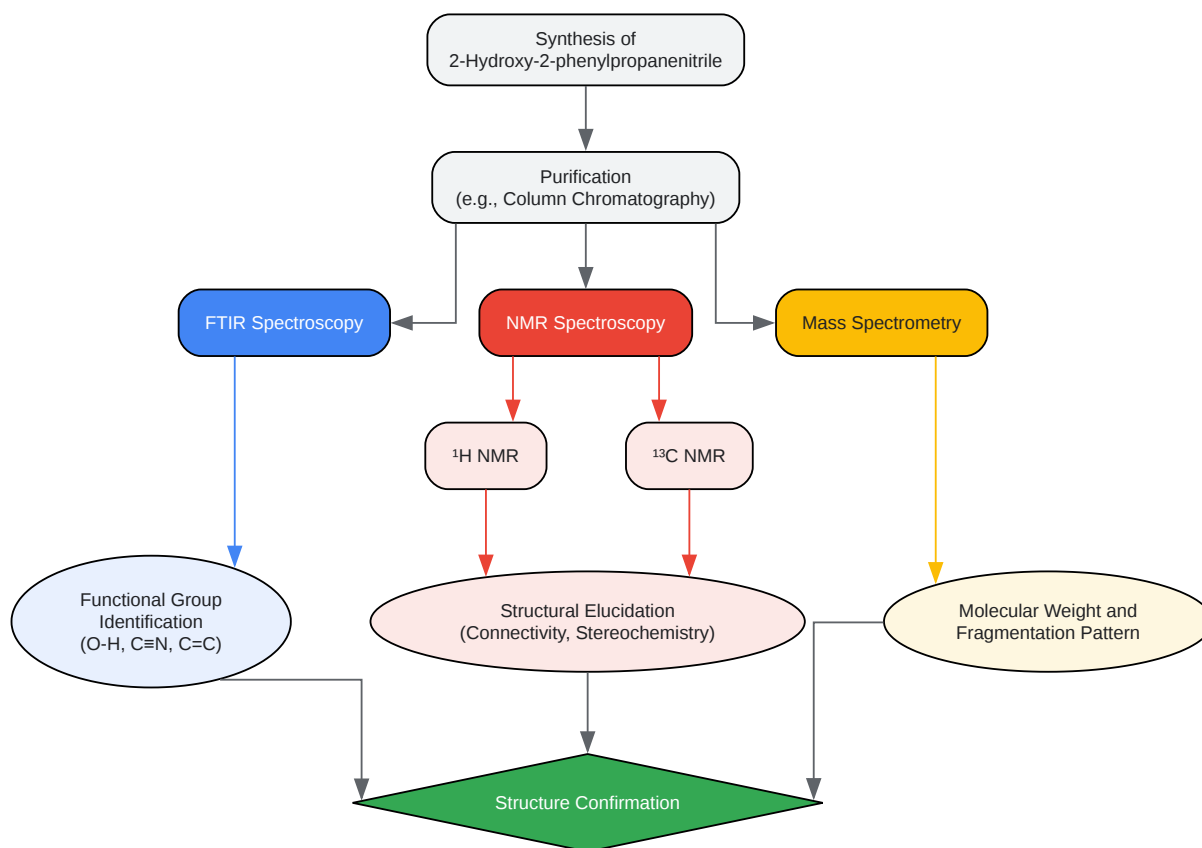
- Sample Introduction (GC-MS):
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - Inject a small volume (e.g., 1 μL) of the solution into the gas chromatograph (GC).
 - The GC will separate the components of the sample before they enter the mass spectrometer.
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Source Temperature: 200-250 °C.
- Data Analysis:
 - Identify the molecular ion peak (M^+).
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like **2-Hydroxy-2-phenylpropanenitrile**.



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Caption: Workflow for Spectroscopic Characterization.

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